![molecular formula C17H17ClF3N3O2 B5160981 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5160981.png)
2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide
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Overview
Description
2-(4-Morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a morpholine ring, a trifluoromethyl group, and a nicotinamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide typically involves the reaction of 4-morpholinecarboxamide with 3-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amino derivatives of the nicotinamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The morpholine ring can also form hydrogen bonds with biological macromolecules, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Morpholinyl)-N-[3-(trifluoromethyl)phenyl]benzamide
- 2-(4-Morpholinyl)-N-[3-(trifluoromethyl)phenyl]pyridine
- 2-(4-Morpholinyl)-N-[3-(trifluoromethyl)phenyl]quinoline
Uniqueness
Compared to similar compounds, 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide stands out due to its nicotinamide moiety, which imparts unique biochemical properties. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2.ClH/c18-17(19,20)12-3-1-4-13(11-12)22-16(24)14-5-2-6-21-15(14)23-7-9-25-10-8-23;/h1-6,11H,7-10H2,(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWLERUQJIPKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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